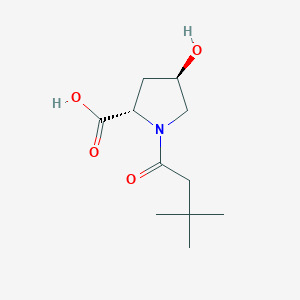
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,3-dimethylbutanoic acid.
Formation of Intermediate: The pyrrolidine ring is functionalized with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position through a series of reactions, including oxidation and esterification.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereochemistry.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S,4R)-4-Hydroxyproline: Similar in structure but lacks the 3,3-dimethylbutanoyl group.
(2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid: Similar but without the 3,3-dimethylbutanoyl group.
Uniqueness
The presence of
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)5-9(14)12-6-7(13)4-8(12)10(15)16/h7-8,13H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChIキー |
NSLJEHKUCJQAAB-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CC(C)(C)CC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


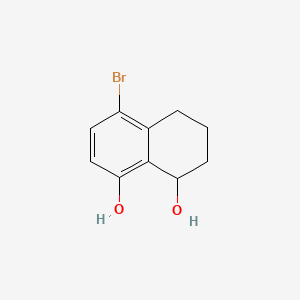
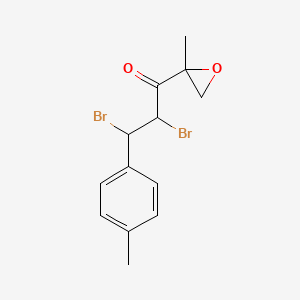
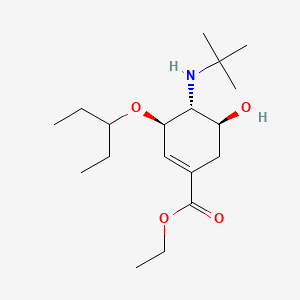
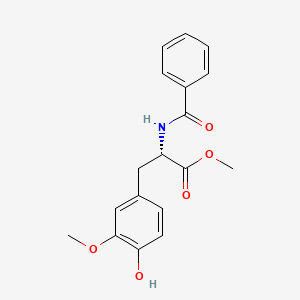
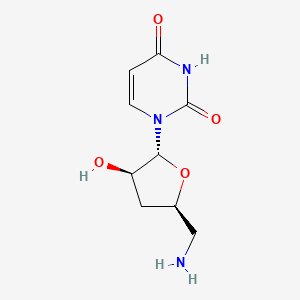


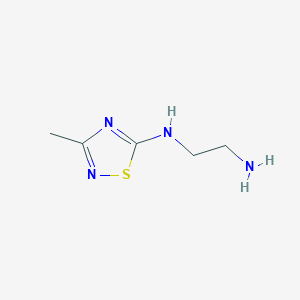
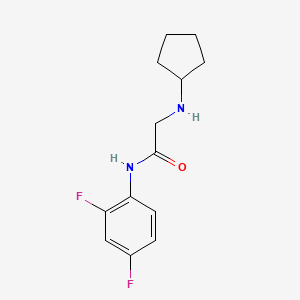

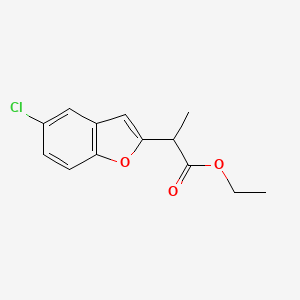
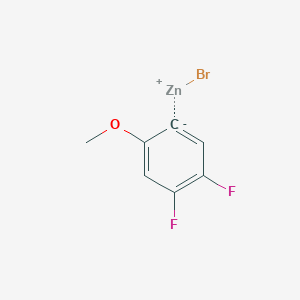
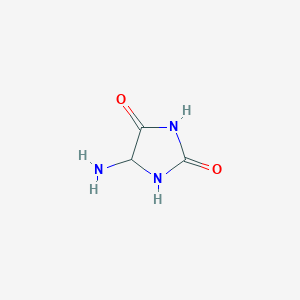
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
